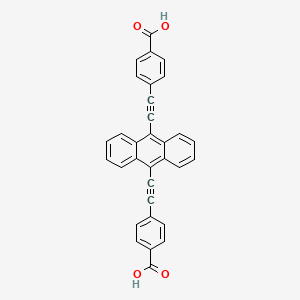
4,4'-(蒽-9,10-二甲基(乙炔-2,1-二甲基))二苯甲酸
描述
科学研究应用
析氢催化剂
4,4'-(蒽-9,10-二甲基(乙炔-2,1-二甲基))二苯甲酸 (ADBEB) 已用于制备金属有机骨架 (MOF),用作析氢的有效催化剂。将 Pt 纳米粒子掺入到蒽基 MOF,Zr–ADBEB 中,显着提高了其对可见光析氢的活性。这种改进归因于光生电荷载流子的有效分离和传输,与原始 MOF 相比,极大地提高了析氢速率 (邢等人,2020).
金属有机配位聚合物
ADBEB 已被用于在金属有机配位聚合物中形成一维网络。这些聚合物是由于焓有利的相互作用(例如 π-π 和 C-H...π 相互作用)而产生的。ADBEB 配体的庞大性质在这些聚合物的形成中起着至关重要的作用,特别是当与锌(II) 结合时,导致各种组装结构具有不同的性质 (Rabon 等人,2018).
有机电子应用
ADBEB 衍生物在有机电子领域显示出潜力。例如,从 ADBEB 衍生的新型蒽基分子在有机溶剂中表现出良好的溶解性和自成膜性能。这些特性已被用于开发有机薄膜晶体管和有机光伏电池,展示了显着的电荷载流子迁移率和功率转换的初步效率 (Jo 等人,2011).
光催化和发光检测
基于 ADBEB 的 MOF 已合成用于光催化活性和水中发光检测。这些 MOF 表现出高热稳定性和水稳定性,使其适用于各种污染物的降解和特定物质在水中的有效荧光检测特性 (刘等人,2018).
作用机制
Target of Action
The primary target of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid, also referred to as H2ABEDB , is the Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Mode of Action
H2ABEDB acts as a linear ligand linker for MOFs . It is an anthracene derivative with 4-benzoic acids joined linearly at 9,10-positions of the central ring of anthracene by two ethynyl groups . This structure allows it to form a new charge transport pathway of long-range π-conjugation of the ligand in a zig-zag fashion .
Biochemical Pathways
The compound is involved in the hydrogen evolution and CO2 reduction reactions . The anthracene-based ligand serves as an antenna for light harvesting and participates in CO2 reduction reaction by radical formation . This leads to the formation of formate, a valuable chemical feedstock .
Pharmacokinetics
For instance, a Zr–ABEDB MOF photocatalyst decorated by 1.0 wt% amount of Pt cocatalyst exhibited a hydrogen evolution rate as high as 704 μmol·h −1 ·g −1, approximately 220 times of that of pristine Zr–ABEDB MOF .
Result of Action
The use of H2ABEDB in MOFs has shown promising results in applications of hydrogen evolution and CO2 reduction reactions . For example, NNU-28, a Zirconium-ABEDB MOF, is highly efficient for visible light driven CO2 reduction with a formate formation rate of 183.3 μmol h −1 mmol MOF −1 .
Action Environment
The action, efficacy, and stability of H2ABEDB can be influenced by environmental factors. For instance, the compound should be stored in a dark place and sealed in dry conditions at room temperature . These conditions help maintain the stability of the compound and ensure its effectiveness in the targeted reactions .
安全和危害
未来方向
This compound has been used in the development of MOFs for applications such as hydrogen evolution and CO2 reduction reactions . It shows a new charge transport pathway with a high conductivity of 1.3 (±0.5) × 10^-3 S/cm . In the future, it could be further explored for its potential in light-driven CO2 reduction and other photocatalytic applications .
生化分析
Biochemical Properties
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). These frameworks are known for their high sensitivity and selectivity in detecting specific ions and molecules. For instance, this compound has been used to develop MOFs that can detect iron ions (Fe3+) and ascorbic acid with high sensitivity . The interactions between 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid and these biomolecules are primarily based on coordination chemistry, where the carboxylic acid groups of the compound interact with metal ions to form stable complexes.
Cellular Effects
The effects of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid on cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. The compound’s ability to form complexes with metal ions may play a role in modulating cellular metabolism and signaling pathways, potentially affecting various cellular functions .
Molecular Mechanism
At the molecular level, 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid exerts its effects through its ability to bind with metal ions and other biomolecules. This binding can lead to the inhibition or activation of specific enzymes, depending on the nature of the interaction. For example, the compound’s interaction with iron ions can inhibit or activate enzymes involved in oxidative stress responses, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but its stability can be affected by factors such as pH and temperature. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with iron ions can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound’s ability to form complexes with metal ions can facilitate its transport across cellular membranes and its distribution within organelles such as mitochondria .
Subcellular Localization
The subcellular localization of 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with metal ions and other biomolecules can also affect its activity and function within these compartments. For example, its localization within mitochondria can influence mitochondrial function and oxidative stress responses .
属性
IUPAC Name |
4-[2-[10-[2-(4-carboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-12,15-18H,(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUYAFVSNLHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B3322867.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)
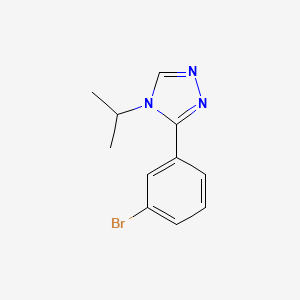

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
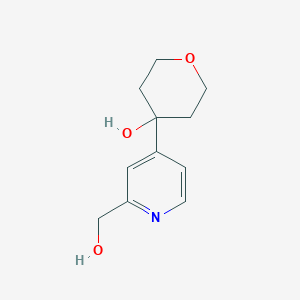

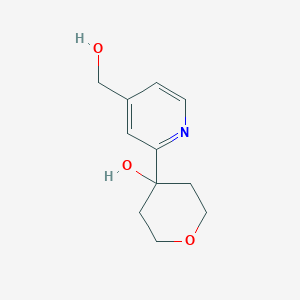
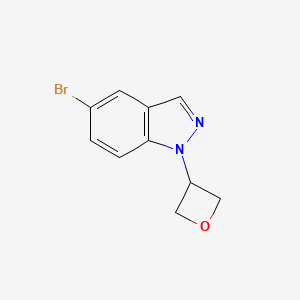
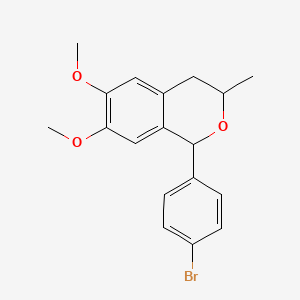

![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B3322947.png)
